[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. C6 NBD sphingomyelin has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.
Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.
C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.
Mechanism of Action
Target of Action
C6 NBD Sphingomyelin is a fluorescent derivative of sphingomyelin . It primarily targets the cell membrane, where it is generally concentrated in the outer leaflet . The compound’s primary targets are the sphingomyelin synthase on the cell surface and in the lumen of the Golgi .
Mode of Action
C6 NBD Sphingomyelin interacts with its targets by being synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide, a process catalyzed by sphingomyelin synthase . This interaction results in the formation of sphingomyelin, which plays a crucial role in signal transduction and membrane trafficking .
Biochemical Pathways
The primary biochemical pathway affected by C6 NBD Sphingomyelin is the sphingomyelin cycle. In this pathway, sphingomyelin is synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide . This process is crucial for cell growth, differentiation, apoptosis, and signal transduction along the membrane .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .
Result of Action
The action of C6 NBD Sphingomyelin results in several molecular and cellular effects. It controls cell growth, differentiation, apoptosis, and signal transduction along the membrane . It is also known to prevent the proliferation of colon tumors . Additionally, sphingomyelin inhibits cholesterol absorption . Abnormal accumulation of sphingomyelin can cause Niemann Pick disease .
Action Environment
The action, efficacy, and stability of C6 NBD Sphingomyelin are influenced by various environmental factors. For instance, its fluorescent property is due to the presence of the NBD (2- (4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group . The compound is also sensitive to light and moisture . Therefore, it must be stored properly to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells . This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A .
Cellular Effects
The compound has been shown to incorporate into the plasma membrane . It is involved in the metabolism and transport of sphingomyelins, playing a crucial role in cellular processes .
Molecular Mechanism
The molecular mechanism of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine involves its conversion into a fluorescent metabolite, sphingomyelin, by sphingomyelin synthase (SMS) in vivo . The concentration of this compound and its metabolite was directly correlated with SMS activity in vitro and in situ .
Temporal Effects in Laboratory Settings
It is known that this compound is subject to extensive degradation in the plasma membrane due to neutral sphingomyelinase activity .
Metabolic Pathways
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is involved in the sphingomyelin synthesis process. It uses ceramide and phosphatidylcholine as substrates to produce sphingomyelin and diacylglycerol .
Transport and Distribution
This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A . This transport can be blocked by multidrug resistance protein inhibitors in CHO cells .
Subcellular Localization
The subcellular localization of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is primarily at the plasma membrane
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDYTGWMRUUSN-PERJAUJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94885-04-8 | |
Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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